ethyl N-benzylidene-1-alaninate

Descripción

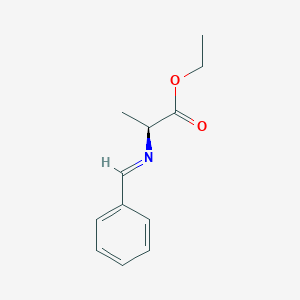

Ethyl N-benzylidene-1-alaninate is a Schiff base derivative synthesized via the condensation of L-alanine ethyl ester with benzaldehyde. This compound features an imine (-CH=N-) linkage formed between the amino group of the ethyl alaninate and the carbonyl group of benzaldehyde, resulting in a planar, conjugated structure. Schiff bases like this are widely studied for their chelating properties, antimicrobial effects, and applications in asymmetric catalysis .

Propiedades

Fórmula molecular |

C12H15NO2 |

|---|---|

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

ethyl (2S)-2-(benzylideneamino)propanoate |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m0/s1 |

Clave InChI |

LYZBDHZAIXLWRM-JTQLQIEISA-N |

SMILES isomérico |

CCOC(=O)[C@H](C)N=CC1=CC=CC=C1 |

SMILES canónico |

CCOC(=O)C(C)N=CC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Schiff Bases of Amino Acid Esters

Ethyl N-benzylidene-1-alaninate belongs to a broader class of amino acid-derived Schiff bases. Key comparisons include:

- Ethyl N-(4-methoxybenzylidene)-glycinate : Substituting alanine with glycine reduces steric hindrance, increasing reactivity in metal coordination. The methoxy group enhances electron density, improving antioxidant activity compared to the parent compound .

- Methyl N-benzylidene-1-valinate : Replacing the ethyl ester with a methyl group decreases lipophilicity, reducing cell membrane penetration in antimicrobial assays. Valine’s branched side chain also sterically hinders imine bond formation .

Functional Group Comparisons

- Ethyl Palmitate : A fatty acid ester (C₁₆ chain) devoid of Schiff base functionality. Unlike this compound, ethyl palmitate acts as a pheromone in insects, eliciting antennal responses in Bombus terrestris (Table 3, ). This highlights how ester group identity dictates biological role—ethyl palmitate serves as a signaling molecule, whereas Schiff base esters often exhibit bioactivity through molecular interactions.

- Despite this, both linalool and this compound influence insect behavior; linalool attracts pollinators, while the Schiff base’s effects remain unexplored in such contexts (Table 3, ).

Solvent and Extraction Relevance

- Ethyl Acetate: A common solvent for extracting bioactive compounds (e.g., piperine from black pepper, Table 18, ).

Data Tables

Table 1: Comparative Properties of this compound and Related Compounds

Research Findings

- Stability : this compound’s imine bond is pH-sensitive, hydrolyzing under acidic conditions—a trait shared with other Schiff bases but absent in simple esters like ethyl palmitate .

- Biological Activity : Preliminary studies suggest moderate antifungal activity against Aspergillus spp., though less potent than black pepper extracts isolated via ethyl acetate (Table 18, ). This underscores the role of functional groups in bioactivity.

- Industrial Relevance : Unlike ethyl acetate’s role as a solvent, this compound is explored for chiral catalyst synthesis, leveraging its asymmetric carbon and planar imine structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.